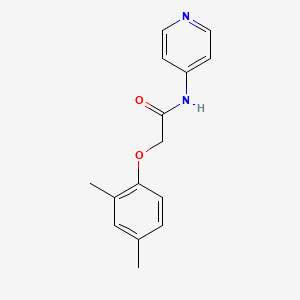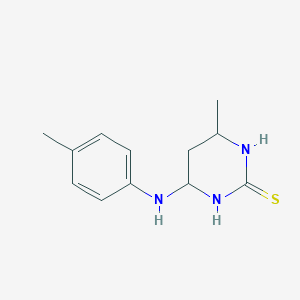![molecular formula C6H5N3S B14156959 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione CAS No. 6220-34-4](/img/structure/B14156959.png)
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring system consisting of a pyrrolo and pyrimidine ring with a thione group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl groups into thione groups in tricyclic pyrimidinone systems . Another approach includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone derivatives.
Reduction: Reduction of the thione group to a thiol or hydrogenation of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrogenated pyrimidines.
Substitution: Alkylated or acylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cell signaling pathways and induction of apoptosis in cancer cells . The thione group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, exhibiting different biological activities.
Indeno[1,2-d]pyrimidine: Features an indene ring fused to a pyrimidine ring, used in the synthesis of various bioactive molecules.
Uniqueness
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is unique due to its specific ring fusion and the presence of a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research.
Propiedades
Número CAS |
6220-34-4 |
|---|---|
Fórmula molecular |
C6H5N3S |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
1,5-dihydropyrrolo[3,2-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) |
Clave InChI |
LAZBEOOWQRTIMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1NC=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)



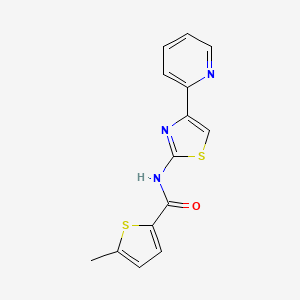
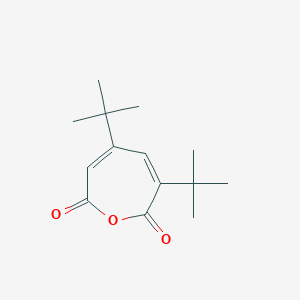
![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
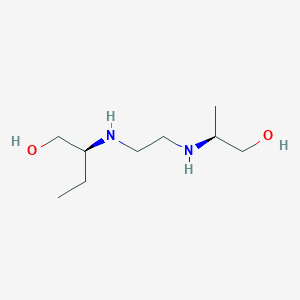
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)



